3,5-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
CAS No.: 893984-83-3
Cat. No.: VC6230023
Molecular Formula: C21H19N3O3S
Molecular Weight: 393.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893984-83-3 |
|---|---|
| Molecular Formula | C21H19N3O3S |
| Molecular Weight | 393.46 |
| IUPAC Name | 3,5-dimethoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C21H19N3O3S/c1-13-12-28-21-23-19(11-24(13)21)14-4-6-16(7-5-14)22-20(25)15-8-17(26-2)10-18(9-15)27-3/h4-12H,1-3H3,(H,22,25) |
| Standard InChI Key | IDIWDHMISKMDEH-UHFFFAOYSA-N |
| SMILES | CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound’s molecular formula is C21H19N3O3S, with a molecular weight of 393.46 g/mol. Its structure integrates three key domains:
-
A 3,5-dimethoxybenzamide group, which enhances solubility and target-binding affinity through hydrogen bonding.
-
A para-substituted phenyl ring, serving as a spacer between the benzamide and heterocyclic systems.
-
A 3-methylimidazo[2,1-b]thiazole moiety, a privileged scaffold in medicinal chemistry known for its interaction with biological targets like kinases and tubulin .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O3S |
| Molecular Weight | 393.46 g/mol |
| CAS Registry Number | 893984-83-3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 5 |
| Topological Polar SA | 93.4 Ų |
Synthetic Routes
The synthesis involves a multi-step sequence optimized for yield and purity:
-
Formation of Imidazo[2,1-b]thiazole Core: Cyclocondensation of 2-aminothiazole derivatives with α-haloketones generates the imidazo[2,1-b]thiazole ring. Methylation at the 3-position is achieved using methyl iodide under basic conditions.
-
Phenyl Ring Functionalization: Suzuki-Miyaura coupling introduces the 4-substituted phenyl group to the heterocycle, employing palladium catalysts and aryl boronic acids.
-
Benzamide Coupling: The final step involves reacting 3,5-dimethoxybenzoic acid chloride with the aminophenyl-imidazothiazole intermediate in the presence of a base like triethylamine.
Biological Activities and Mechanisms
Anticancer Efficacy
In vitro screens demonstrate potent activity against diverse cancer cell lines:
Table 2: Antiproliferative Activity (IC50 Values)
| Cell Line | IC50 (μM) | Citation |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.2 ± 0.3 | |
| A549 (Lung Adenocarcinoma) | 2.8 ± 0.6 | |
| HT-29 (Colorectal Cancer) | 3.1 ± 0.4 | |
| PC-3 (Prostate Cancer) | 4.5 ± 0.9 |
Mechanistically, the compound induces G2/M cell cycle arrest and activates caspase-3/7, confirming apoptosis as a primary mode of action . The imidazothiazole moiety likely disrupts tubulin polymerization, akin to nocodazole, while the methoxy groups enhance binding to hydrophobic pockets in target proteins .
Antimicrobial Activity
Preliminary data suggest broad-spectrum effects against Gram-positive bacteria (Staphylococcus aureus MIC: 8 μg/mL) and fungi (Candida albicans MIC: 16 μg/mL). Activity is attributed to membrane disruption and inhibition of microbial topoisomerase IV.
Structure-Activity Relationships (SAR)
Role of Methoxy Substitutions
-
3,5-Dimethoxy Configuration: Optimal for balancing solubility and target affinity. Mono-methoxy analogs exhibit 3- to 5-fold reduced potency.
-
Methyl Position on Imidazothiazole: The 3-methyl group (vs. 2- or 4-methyl) maximizes steric complementarity with tubulin’s colchicine-binding site, as evidenced by molecular docking studies .
Comparisons with Analogues
-
Nocodazole Analogues: While nocodazole (IC50 tubulin polymerization: 0.4 μM) is more potent, 3,5-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide offers improved solubility (LogP: 2.1 vs. 3.8) .
-
Levamisole Derivatives: Unlike the anthelmintic levamisole, this compound lacks significant immunomodulatory effects, underscoring the impact of the benzamide substituent on target selectivity .
Pharmacokinetic and Toxicological Profile
-
Metabolic Stability: Microsomal assays (human liver microsomes) indicate moderate clearance (Clhep: 12 mL/min/kg), with primary metabolites arising from O-demethylation and sulfoxidation.
-
Acute Toxicity: LD50 in murine models exceeds 500 mg/kg, suggesting a favorable therapeutic index.
Future Directions
-
Target Deconvolution: Proteomic profiling and CRISPR screening are needed to identify off-target effects.
-
In Vivo Efficacy Models: Evaluate pharmacokinetics in xenograft models of breast and lung cancer.
-
Formulation Optimization: Nanoencapsulation to enhance bioavailability and tumor targeting.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume